

chemical properties and structure of DC07090

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Compound of Interest

Compound Name: DC07090

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An In-Depth Technical Guide to **DC07090**: A Novel Antiviral Agent

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **DC07090**, a novel, non-peptidyl small molecule inhibitor targeting the 3C protease of human enterovirus 71 (EV71). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

DC07090 is a reversible and competitive inhibitor of EV71 3C protease (3Cpro), an enzyme crucial for the viral life cycle of enteroviruses.^[1] Chemically, it is characterized by the presence of oxazole and pyridine moieties.^[1]

Table 1: Physicochemical and Pharmacokinetic Properties of **DC07090**

Property	Value	Reference
IUPAC Name	2-(4-chlorophenyl)-N-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)acetamide	
Molecular Formula	C ₁₆ H ₁₃ ClN ₄ O ₂	
Molecular Weight	328.76 g/mol	
CAS Number	879070-72-1	
Inhibitory Constant (K _i)	23.29 ± 12.08 μM	[1]
IC ₅₀ (EV71 3Cpro)	21.72 ± 0.95 μM	[1]
EC ₅₀ (EV71 replication)	22.09 ± 1.07 μM	[1]
EC ₅₀ (CVA16 replication)	27.76 ± 0.88 μM	[1]
Cytotoxicity (CC ₅₀)	> 200 μM	[1]

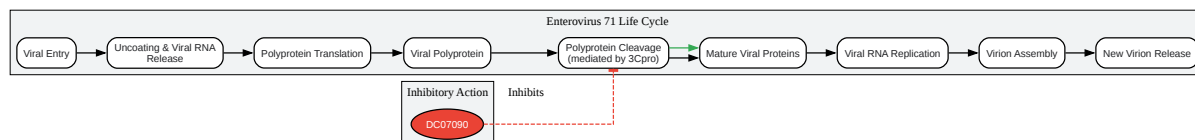
Mechanism of Action

DC07090 functions as an antiviral agent by specifically targeting and inhibiting the EV71 3C protease. This enzyme is a cysteine protease that plays a critical role in the viral replication process by cleaving the viral polyprotein into mature, functional proteins. By competitively binding to the active site of the 3C protease, **DC07090** prevents this cleavage, thereby halting the viral life cycle.[1]

Molecular docking and molecular dynamics simulation studies have further elucidated the binding mode of **DC07090** with the EV71 3C protease.[1]

Signaling Pathway of EV71 Inhibition by DC07090

The following diagram illustrates the inhibitory effect of **DC07090** on the replication of Enterovirus 71.



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Caption: Inhibition of EV71 replication by **DC07090** via targeting of 3C protease.

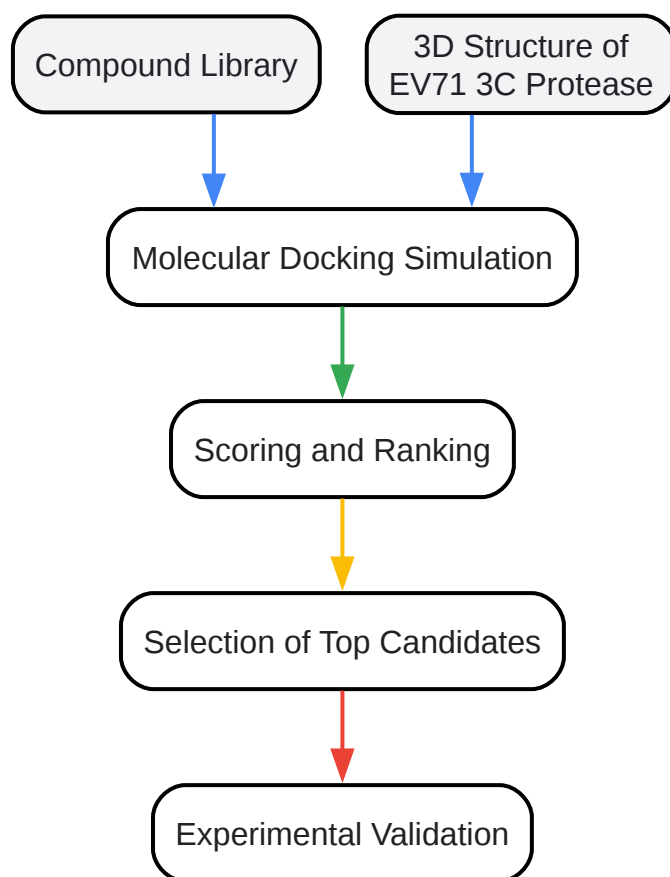
Experimental Protocols

The discovery and characterization of **DC07090** involved several key experimental procedures.

Virtual Screening for Inhibitor Identification

The identification of **DC07090** was achieved through a docking-based virtual screening approach.^[1] This computational method involves the screening of large compound libraries against the three-dimensional structure of the target protein to identify potential inhibitors.

Workflow for Virtual Screening:



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Caption: Workflow for the identification of **DC07090** through virtual screening.

Enzyme Inhibition Assay

The inhibitory activity of **DC07090** against EV71 3C protease was quantified using an in vitro enzyme assay.^[1]

- Principle: The assay measures the enzymatic activity of the 3C protease in the presence and absence of the inhibitor. The activity is typically monitored by the cleavage of a fluorogenic substrate.
- Methodology:
 - Recombinant EV71 3C protease is incubated with varying concentrations of **DC07090**.
 - A specific fluorogenic substrate for the 3C protease is added to initiate the reaction.

- The fluorescence intensity is measured over time using a plate reader.
- The rate of substrate cleavage is calculated and used to determine the IC₅₀ value of the inhibitor.
- Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations. The data is then fitted to kinetic models, such as the Michaelis-Menten equation, to determine the inhibitory constant (K_i).^[1]

Antiviral Activity Assay

The efficacy of **DC07090** in inhibiting viral replication in a cellular context was evaluated using a cell-based antiviral assay.^[1]

- Principle: This assay measures the ability of the compound to protect host cells from the cytopathic effect (CPE) induced by viral infection.
- Methodology:
 - Host cells (e.g., RD cells) are seeded in microtiter plates.
 - The cells are treated with serial dilutions of **DC07090**.
 - The cells are then infected with a known titer of EV71 or CVA16.
 - After an incubation period, cell viability is assessed using methods such as the MTT assay.
 - The EC₅₀ value, the concentration of the compound that protects 50% of the cells from viral-induced death, is calculated.
- Cytotoxicity Assay: A parallel assay is conducted on uninfected cells to determine the cytotoxicity of the compound (CC₅₀ value). This is crucial for assessing the therapeutic index of the potential drug.^[1]

Structure-Activity Relationship

To explore the structure-activity relationship (SAR) of **DC07090**, a series of 15 new derivatives were designed, synthesized, and evaluated in vitro.[1] This systematic modification of the chemical structure of **DC07090** and the subsequent evaluation of the antiviral and enzymatic activities of the resulting analogs provide valuable insights into the key chemical features required for potent inhibition of the EV71 3C protease. Among the synthesized derivatives, four compounds exhibited inhibitory activities against the enzyme, but only **DC07090** showed significant inhibition of EV71 replication in cell culture.[1]

Conclusion

DC07090 represents a promising new class of non-peptidyl small molecule inhibitors for the treatment of infections caused by EV71 and other picornaviruses.[1] Its well-characterized mechanism of action, favorable in vitro activity, and low cytotoxicity make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and structural information provided in this guide serve as a valuable resource for researchers working on the development of novel antiviral therapies.

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References

- 1. Identification and biochemical characterization of DC07090 as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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